6-Amino-4-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile
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Description
6-Amino-4-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile is a useful research compound. Its molecular formula is C15H12N4O2S and its molecular weight is 312.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “6-Amino-4-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile” are currently under investigation. As a nitrogen-based heterocyclic compound, it is likely to interact with a variety of biological targets .
Mode of Action
It is known that nitrogen-based heterocyclic compounds often interact with their targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .
Biochemical Pathways
Nitrogen-based heterocyclic compounds are known to have a wide range of applications and can affect various biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. Given its structural similarity to other nitrogen-based heterocyclic compounds, it may have a range of biological activities .
Properties
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-20-11-4-3-8(5-12(11)21-2)13-9(6-16)14(18)19-15(22)10(13)7-17/h3-5H,1-2H3,(H3,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARDKCLYCJUUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=S)NC(=C2C#N)N)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.